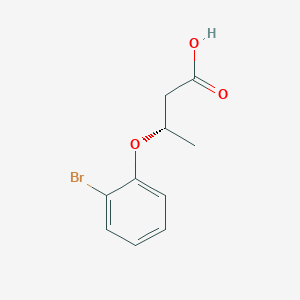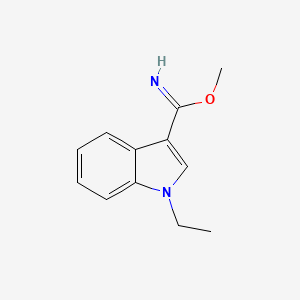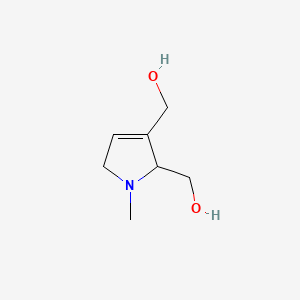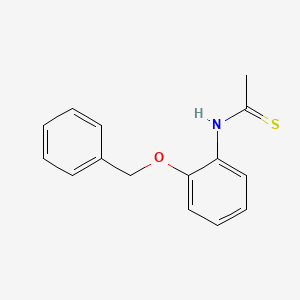
N-(2-(Benzyloxy)phenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Benzyloxy)phenyl)ethanethioamide: is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanethioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzyloxy)phenyl)ethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)aniline and ethanethioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts and Reagents: Common reagents include acylating agents like acetic anhydride or thionyl chloride to facilitate the formation of the ethanethioamide group.
A typical synthetic route might involve the acylation of 2-(benzyloxy)aniline with ethanethioamide under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Techniques such as recrystallization, distillation, or chromatography to achieve high purity.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry to confirm the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Benzyloxy)phenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-(Benzyloxy)phenyl)ethanethioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which N-(2-(Benzyloxy)phenyl)ethanethioamide exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Benzyloxy)phenyl)acetamide
- N-(2-(Benzyloxy)phenyl)benzamide
- N-(2-(Benzyloxy)phenyl)propionamide
Uniqueness
N-(2-(Benzyloxy)phenyl)ethanethioamide is unique due to the presence of the ethanethioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H15NOS |
|---|---|
Molekulargewicht |
257.4 g/mol |
IUPAC-Name |
N-(2-phenylmethoxyphenyl)ethanethioamide |
InChI |
InChI=1S/C15H15NOS/c1-12(18)16-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,18) |
InChI-Schlüssel |
SCGDPANUQGHGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
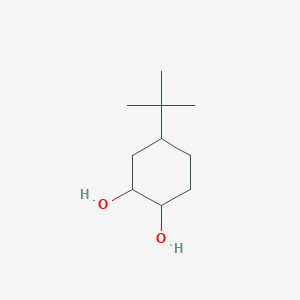

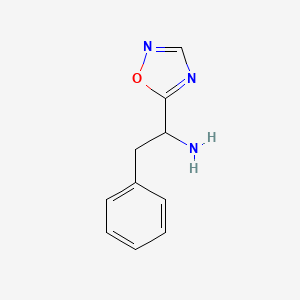
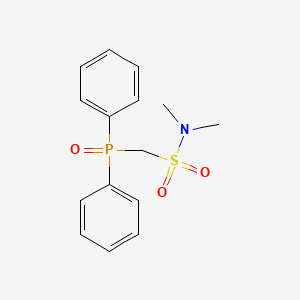
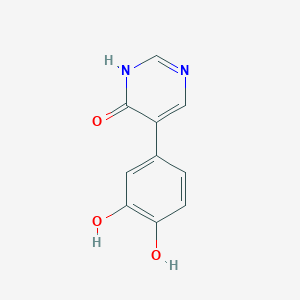
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
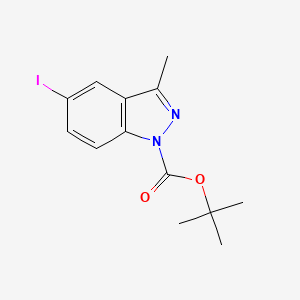
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
